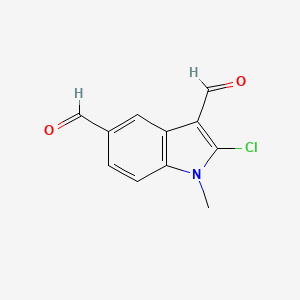
2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a chemical compound with the molecular formula C11H8ClNO21. It is used for pharmaceutical testing1 and is available for purchase from various chemical suppliers12.
Synthesis Analysis
While specific synthesis methods for 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde are not readily available, indole derivatives in general are important precursors for the synthesis of active molecules3. They play a significant role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders3.
Molecular Structure Analysis
The molecular weight of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is 221.641. The InChI code for this compound is 1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H31.
Chemical Reactions Analysis
Specific chemical reactions involving 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde are not readily available. However, indole derivatives are known to undergo various chemical reactions, including C–C and C–N coupling reactions and reductions4.Physical And Chemical Properties Analysis
2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde is a powder at room temperature1. It has a melting point of 164-165°C1.Wissenschaftliche Forschungsanwendungen
Application 2: Biomimetic Synthesis of Erucalexin
- Results/Outcomes : The method provides a sustainable way to produce erucalexin, which could have applications in developing natural pesticides .
Application 3: Pharmaceutical Intermediates
- Results/Outcomes : The use of this compound as an intermediate allows for the efficient production of APIs with potential therapeutic applications .
Application 7: Alkaloid Synthesis
- Results/Outcomes : The production of alkaloids like reserpine, used in treating high blood pressure and mental disorders, and vinblastine, used in cancer treatment, showcases the compound’s utility in medicinal chemistry .
Application 8: Antiviral Drug Development
- Results/Outcomes : Some derivatives have shown promising results against influenza A and Coxsackie B4 virus, indicating potential for development into antiviral drugs .
Application 9: Multicomponent Reactions (MCRs)
- Results/Outcomes : The use of this compound in MCRs can lead to the rapid generation of diverse molecular libraries for drug discovery and other applications .
Application 10: Neuroprotective Agent Synthesis
- Results/Outcomes : Derivatives may show promise in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .
Application 11: Development of Organic Light-Emitting Diodes (OLEDs)
- Results/Outcomes : The application in OLEDs could lead to more efficient displays for devices like TVs and smartphones .
Application 12: Antifungal and Antibacterial Compound Synthesis
Application 13: Catalysis in Organic Reactions
Application 14: Sensor Development for Environmental Monitoring
Application 15: Research in Plant Growth Regulation
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.
Zukünftige Richtungen
The future directions of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde are not specified in the available resources. However, given its role as a precursor in the synthesis of biologically active compounds, it may continue to be of interest in pharmaceutical research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
2-chloro-1-methylindole-3,5-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHRMXYXRVSNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C(=C1Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368521 |
Source


|
| Record name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |
CAS RN |
66335-32-8 |
Source


|
| Record name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

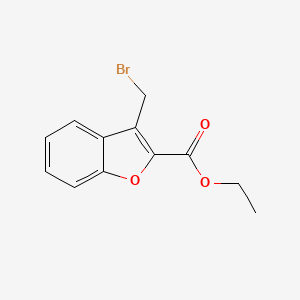
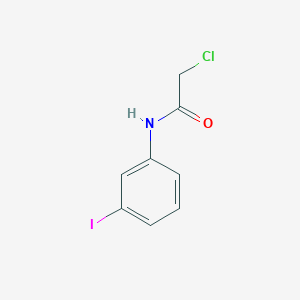
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
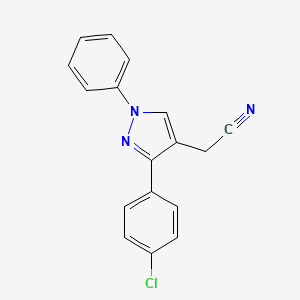
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)
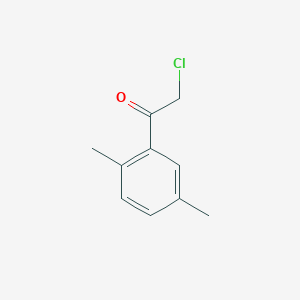

![7-(chloromethyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1349597.png)
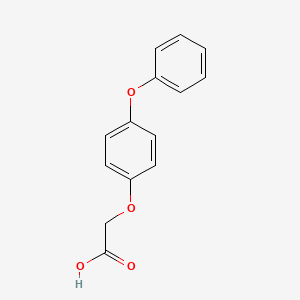
![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)